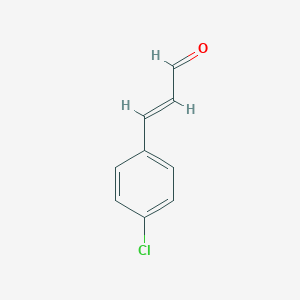

4-Chlorocinnamaldehyde

Beschreibung

Overview of Cinnamaldehyde (B126680) Derivatives in Scientific Inquiry

Cinnamaldehyde and its derivatives represent a significant class of compounds in scientific research, largely due to their diverse biological activities. Cinnamaldehyde, the parent compound, is a major component of cinnamon oil and is characterized by a phenyl group attached to an unsaturated aldehyde. This structure, particularly the α,β-unsaturated carbonyl group, makes it and its derivatives reactive and capable of various biological interactions.

Scientific inquiry into cinnamaldehyde derivatives is often driven by the desire to enhance the therapeutic potential of the parent compound or to overcome its limitations, such as low water solubility and sensitivity to light and air. Researchers have synthesized and evaluated a wide array of derivatives by modifying the phenyl ring, the aldehyde group, or the alkyl chain. These modifications aim to modulate the compound's physicochemical properties and biological activity.

The spectrum of biological functions exhibited by these derivatives is broad. A significant area of investigation is their antimicrobial activity. Many cinnamaldehyde derivatives have shown substantial efficacy against various bacteria and fungi, in some cases possessing improved activity compared to both the parent compound and commonly used antibiotics. The mechanism for this is often related to the compound's electrophilicity, allowing it to act as a Michael acceptor. Beyond antimicrobial effects, research has established that cinnamaldehyde derivatives possess antioxidant, anti-inflammatory, anticancer, and antiviral properties, making them a versatile scaffold for drug discovery.

Historical Context of 4-Chlorocinnamaldehyde (B90052) Research Trajectories

A precise timeline for the initial synthesis and discovery of this compound is not prominently documented in seminal historical publications. Instead, its emergence in the scientific literature is intrinsically linked to the broader and more recent exploration of cinnamaldehyde derivatives. The study of cinnamaldehyde itself dates back to its isolation in 1834 and synthesis in 1854. However, focused research on its halogenated derivatives, such as this compound, is a more contemporary development.

The research trajectory for this compound appears to be a direct result of systematic structure-activity relationship (SAR) studies. In medicinal chemistry, modifying a lead compound's phenyl ring is a common strategy to enhance biological activity or alter pharmacokinetic properties. The addition of a chlorine atom at the para (4-position) of the phenyl ring is a classic modification. This substitution can alter the electronic properties of the molecule and its lipophilicity, which in turn can influence how it interacts with biological targets. The research into this compound is therefore best understood not as a standalone historical event, but as a logical step within the ongoing scientific effort to explore the chemical space and therapeutic potential of the cinnamaldehyde scaffold.

Significance of this compound as a Chemical Probe and Lead Compound

In the field of drug discovery, a lead compound is a chemical that has pharmacological or biological activity and serves as a starting point for developing a more potent and selective drug. This compound has emerged as a significant lead compound in several areas of research. Its structure, combining the reactive aldehyde functionality with a 4-chlorophenyl group, has proven effective for interacting with specific biological targets.

The 4-chlorophenyl moiety is recognized as an effective "anchor" for binding to protein targets. For instance, this group has been used as a bioisosteric replacement for the indole (B1671886) group of tryptophan in the design of molecules that inhibit the p53-Hdm2 protein-protein interaction, a key target in cancer therapy. This demonstrates the value of the 4-chlorophenyl group in mimicking key amino acid side chains to disrupt disease-relevant biological interactions.

Furthermore, studies have identified this compound as a potent agent against microbial pathogens, positioning it as a promising lead for new antimicrobial drugs. Research has shown its ability to inhibit biofilm formation and virulence factors in pathogenic bacteria such as Vibrio species. nih.govresearchgate.net Similarly, it has demonstrated significant anthelmintic activity against the model organism Caenorhabditis elegans. chemspider.com This body of work underscores the importance of this compound not just as a derivative for basic research, but as a viable scaffold for the development of new therapeutic agents.

Current State of Research and Future Directions for this compound

Current academic research on this compound is predominantly focused on its antimicrobial and anthelmintic properties. Recent studies have elucidated its effectiveness against clinically relevant pathogens, particularly in the context of biofilm-mediated infections, which are notoriously difficult to treat.

Key research findings indicate that this compound, along with other halogenated derivatives like 4-bromocinnamaldehyde (B15041), exhibits potent antibacterial and antivirulence activities. nih.gov Investigations into its mechanism of action against Vibrio parahaemolyticus revealed that it can suppress virulence by inhibiting motility, fimbriae production, and protease secretion. nih.gov Furthermore, it has been shown to downregulate the expression of genes related to quorum sensing, biofilm formation, and virulence. nih.gov In the context of anthelmintic research, this compound has been shown to induce morphological changes to the cuticle of C. elegans. chemspider.com

Future research directions are likely to branch into several areas. A primary focus will be the optimization of the this compound scaffold to enhance its potency and selectivity, potentially leading to the development of new drugs for treating bacterial infections or parasitic diseases. Further mechanistic studies are required to identify its precise molecular targets within these organisms. Given its efficacy against biofilms, another promising avenue is its potential application as a disinfectant in food processing or medical settings. nih.gov Finally, expanding the scope of biological screening to other areas where the parent cinnamaldehyde has shown activity, such as cancer and inflammation, represents a logical and important next step.

Research Gaps and Unexplored Avenues for this compound Studies

Despite the promising findings in antimicrobial research, significant research gaps exist in the scientific community's understanding of this compound. The vast majority of studies have concentrated on its effects against bacteria and nematodes, leaving a wide range of other potential therapeutic applications unexplored.

A major unexplored avenue is the investigation of its potential anticancer and anti-inflammatory activities. The parent compound, cinnamaldehyde, has well-documented activities in these areas, yet there is a notable lack of published research on whether the 4-chloro derivative shares or exceeds this potential. This represents a significant gap in the literature.

Furthermore, while some mechanistic insights have been gained in the context of its antimicrobial action, the precise molecular targets and pathways affected by this compound are not fully understood across different biological systems. A deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent or a chemical probe. There is also a scarcity of research on its pharmacokinetic and metabolic profile. Understanding how the compound is absorbed, distributed, metabolized, and excreted is a critical step in translating preclinical findings into potential clinical applications. Finally, most studies have been conducted in vitro or in simple model organisms like C. elegans. There is a need for evaluation in more complex in vivo animal models to assess its efficacy and behavior in a whole-organism context.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Appearance | Solid |

| Melting Point | 57-63 °C |

| CAS Number | 49678-02-6 |

Data sourced from Sigma-Aldrich and ChemSpider. chemspider.com

Table 2: Selected Research Findings on the Biological Activity of this compound

| Research Area | Model Organism/System | Key Finding | Reference |

| Antibiofilm Activity | Vibrio parahaemolyticus | Showed significant inhibition of biofilm formation. | nih.gov |

| Antivirulence Activity | Vibrio parahaemolyticus | Inhibited swimming/swarming motility and downregulated virulence gene expression. | nih.gov |

| Antimicrobial Activity | Vibrio parahaemolyticus | Exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. | researchgate.net |

| Anthelmintic Activity | Caenorhabditis elegans | Induced slight structural and morphological changes to the nematode's cuticle. | chemspider.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONRSHHPFBMLBT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49678-02-6 | |

| Record name | 4-CHLOROCINNAMALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 4 Chlorocinnamaldehyde

Advanced Synthetic Routes to 4-Chlorocinnamaldehyde (B90052)

The inherent reactivity of this compound makes it a valuable building block in complex molecular architecture. Its utilization in several sophisticated synthetic strategies highlights its importance in modern organic chemistry.

Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds Utilizing this compound

The creation of 1,4-dicarbonyl compounds with precise stereochemistry is a significant challenge in organic synthesis. A visible-light-mediated organocatalytic strategy has been developed for the enantioselective conjugate addition of acyl radicals to enals, including this compound, to produce these valuable compounds. nih.govrecercat.catresearchgate.net This process leverages the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon absorbing visible light. nih.govrecercat.catresearchgate.net A chiral amine catalyst then activates the enal through iminium ion formation, ensuring a stereoselective radical trap. nih.govrecercat.catresearchgate.net

This method has proven effective for a range of substituted cinnamaldehydes. For instance, the reaction of this compound with nitromethane (B149229), catalyzed by (2S)-2-[diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine, yields (-)-(βS)-4-chloro-β-(nitromethyl)benzenepropanal. acs.org This intermediate is a precursor to (S)-baclofen, demonstrating the practical application of this synthetic route. acs.org

Photochemical Organocatalytic Acyl Radical Addition to Enals with this compound

A visible-light-mediated organocatalytic approach provides a powerful method for the enantioselective conjugate addition of acyl radicals to enals, leading to the formation of valuable 1,4-dicarbonyl compounds. nih.govrecercat.cat This process relies on the ability of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon visible light absorption. nih.govrecercat.catresearchgate.net The stereoselectivity of the reaction is controlled by a chiral amine catalyst, which activates the enal via an iminium ion, facilitating the stereoselective interception of the photochemically generated acyl radical. nih.govrecercat.cat This methodology has been shown to be applicable to a variety of enals, including substituted cinnamaldehydes, and allows for the synthesis of 2,3-substituted 1,4-dicarbonyl products with high stereocontrol. nih.govrecercat.cat

Mechanistic Investigations of Pinnick Oxidation Involving this compound

The Pinnick oxidation is a widely used method for converting aldehydes to carboxylic acids under mild conditions, and it is particularly effective for α,β-unsaturated aldehydes. wikipedia.orgnrochemistry.com The reaction mechanism involves the formation of chlorous acid from sodium chlorite (B76162) in acidic conditions. wikipedia.orgpsiberg.com This chlorous acid then adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid. wikipedia.orgnrochemistry.compsiberg.com

Density Functional Theory (DFT) studies have been employed to investigate the mechanism of the Pinnick oxidation in detail. nih.govresearchgate.net These studies have examined the oxidation of substituted cinnamaldehydes, including this compound. nih.gov The calculations revealed that the reaction proceeds through a distorted six-membered ring transition state, and the first reaction step, the addition of the chlorite ion to the carbonyl group, is the rate-determining step. nih.govresearchgate.net For this compound, the energy barrier for the pericyclic fragmentation step was calculated to be the highest among the studied substituted cinnamaldehydes, with a Gibbs free energy of activation (ΔG‡) of 12.0 kcal mol−1. nih.gov

| Reactant | Product | Key Mechanistic Feature | Reference |

| Aldehyde | Carboxylic Acid | Formation of chlorous acid as the active oxidant. | wikipedia.orgpsiberg.com |

| α,β-Unsaturated Aldehyde | α,β-Unsaturated Carboxylic Acid | Tolerant of sensitive functionalities and sterically hindered groups. | wikipedia.org |

| This compound | 4-Chlorocinnamic Acid | Highest calculated barrier for the pericyclic step among studied cinnamaldehydes. | nih.gov |

Synthesis of Schiff Bases Derived from this compound

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. This compound serves as a valuable aldehyde component in the synthesis of various Schiff bases. ull.esull.esuomustansiriyah.edu.iqdntb.gov.uaresearchgate.net

One notable example is the synthesis of 4-(((1E,2Z)-2‑chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, formed by the reaction of 4-aminoantipyrine (B1666024) and α-chlorocinnamaldehyde. ull.esull.esdntb.gov.ua The formation of this Schiff base is confirmed by the presence of a characteristic azomethine C=N bond length of 1.283(3) Å in its crystal structure and a stretching vibration at 1640 cm⁻¹ in its FT-IR spectrum. ull.esull.es

Derivatization Strategies of this compound

The chemical structure of this compound allows for various derivatization strategies, leading to the synthesis of novel compounds with potential biological activities.

Synthesis of Thiosemicarbazone Derivatives with this compound as Lead

Thiosemicarbazones are a class of compounds formed by the condensation of thiosemicarbazide (B42300) with aldehydes or ketones. This compound has been utilized as a lead compound in the design and synthesis of novel thiosemicarbazone derivatives. researchgate.netsioc-journal.cnnih.gov

One such derivative, this compound thiosemicarbazide (PMDD-5Y), has demonstrated notable antifungal and laccase inhibition activities. researchgate.netnih.gov This has inspired the synthesis of other derivatives, including those incorporating morpholine (B109124) and piperazine (B1678402) moieties, which have also shown significant laccase inhibitory effects. researchgate.net Further research has led to the development of cinnamaldehyde (B126680) hydrazide derivatives containing a difluoromethylpyrazole group, with some compounds exhibiting significantly better laccase inhibitory activity than the lead compound PMDD-5Y. sioc-journal.cn

| Lead Compound | Derivative Class | Key Finding | Reference |

| This compound thiosemicarbazide (PMDD-5Y) | Thiosemicarbazones | Pronounced antifungal and laccase inhibition activities. | researchgate.netnih.gov |

| This compound thiosemicarbazide (PMDD-5Y) | Cinnamaldehyde hydrazides containing difluoromethylpyrazole | Derivatives showed significantly better laccase inhibitory activity than the lead compound. | sioc-journal.cn |

Design and Synthesis of Novel Fungicides from this compound Thiosemicarbazide

A notable application of this compound is in the development of novel fungicides, particularly through its thiosemicarbazide derivative. The compound this compound thiosemicarbazide, also known as PMDD, has been identified as a potent fungicide with a unique mode of action. doi.orgias.ac.in

Synthesis and Fungicidal Spectrum: The synthesis of this compound thiosemicarbazide involves the condensation reaction between this compound and thiosemicarbazide. acs.org This resulting compound, PMDD, has demonstrated significant efficacy against a variety of plant pathogens. doi.orgias.ac.in Research has shown its potential in controlling wheat root diseases, specifically the take-all disease caused by Gaeumannomyces graminis var. tritici. doi.orgias.ac.in Field assays have confirmed its good control efficacy on this disease. doi.org

Mechanism of Action: Biochemical studies have revealed that the fungicidal activity of PMDD stems from its ability to inhibit laccase, an enzyme crucial for various physiological processes in fungi. doi.orgias.ac.inlookchem.com This mode of action is considered unique among existing fungicides. doi.orgias.ac.in The inhibitory effect on laccase has been further substantiated by the generation of stable PMDD-resistant mutants of Gaeumannomyces graminis var. tritici, which showed no cross-resistance to other commercial fungicides targeting the same disease. doi.orgias.ac.in Gene expression profiling of these mutants further confirmed that laccase is the primary target of PMDD. doi.orgias.ac.in

Building on the success of PMDD, researchers have used it as a lead compound to design and synthesize other novel fungicides. For instance, a series of novel sulfonyl hydrazide derivatives containing the 1,2,3,4-tetrahydroquinoline (B108954) scaffold were developed, exhibiting antifungal activities against several fungi, notably Valsa mali and Sclerotinia sclerotiorum. lookchem.com Similarly, cinnamaldehyde hydrazide derivatives containing difluoromethylpyrazole have been synthesized, showing good laccase inhibitory activity and fungicidal effects against various plant pathogenic fungi. rsc.org Another study focused on designing and synthesizing novel Schiff-base compounds by introducing a 1,2,3,4-tetrahydroisoquinoline (B50084) unit into the this compound thiosemicarbazide structure, resulting in compounds with significant antifungal and laccase inhibitory activities. ehu.es

Creation of Cinnamaldehyde Analogs for Biological Evaluation

The structural scaffold of cinnamaldehyde, characterized by an α,β-unsaturated carbonyl group, serves as a valuable template for the synthesis of analogs with diverse biological activities. researchgate.net this compound is a key starting material in the creation of such analogs.

Synthesis and Diverse Biological Activities: Cinnamaldehyde and its derivatives are typically synthesized through methods like the Wittig reaction or crossed aldol (B89426) condensation. chemrxiv.org A mild and selective base-free palladium(II)-catalyzed oxidative Heck reaction, using acrolein and various arylboronic acids, has also been employed to produce cinnamaldehyde derivatives in good yields. chemrxiv.orgchemrxiv.orgacs.org

These synthetic analogs have been evaluated for a wide range of biological activities:

Anti-arthritic Activity: Schiff bases of cinnamaldehyde have been synthesized and evaluated for their in-vitro anti-arthritic activity using the protein denaturation inhibition model. nih.gov

Antibiofilm and Anthelmintic Activities: this compound has demonstrated anthelmintic properties against Caenorhabditis elegans. core.ac.uk It has also shown strong antibiofilm activity against Candida albicans. core.ac.uk Furthermore, derivatives like this compound have displayed antibacterial and antivirulence activities against Vibrio parahaemolyticus by inhibiting biofilm formation and the production of virulence factors. maynoothuniversity.ie

Anticancer Activity: Novel cinnamaldehyde-based aspirin (B1665792) derivatives have been designed and synthesized for the treatment of colorectal cancer, with some compounds showing significantly increased anti-proliferation efficacy compared to the parent compounds. tdx.cat

Antiviral Activity: Derivatives of this compound have been synthesized and shown to inhibit Coxsackievirus B3-induced viral myocarditis. youtube.comias.ac.in

The biological activity of these analogs is often attributed to the reactive α,β-unsaturated carbonyl pharmacophore, which can act as an electrophilic Michael acceptor and interact with biological nucleophiles. researchgate.netcore.ac.uk

Synthesis of α-Substituted Cinnamaldehyde Derivatives (e.g., α-bromo-4-chlorocinnamaldehyde)

The introduction of a substituent at the α-position of the cinnamaldehyde scaffold can further modulate its chemical and biological properties. The synthesis of α-substituted derivatives, such as α-bromo-4-chlorocinnamaldehyde, has been a subject of research.

A common method for the synthesis of α-bromocinnamaldehyde derivatives involves the bromination of the corresponding cinnamaldehyde. For instance, α-bromo-4-chlorocinnamaldehyde can be synthesized by reacting this compound with liquid bromine in acetic acid, followed by treatment with potassium carbonate. youtube.com This process yields the desired α-bromo derivative, which has been investigated for its antiviral activities. youtube.comias.ac.in

The synthesis of other α-substituted derivatives has also been explored. For example, α-cyano-4-chlorocinnamaldehyde has been prepared by reacting p-chlorobenzaldehyde with an appropriate reagent. mdpi.com These α-substituted compounds serve as valuable intermediates for further chemical transformations and the development of new biologically active molecules. The synthesis of α-alkylcinnamaldehydes can be achieved via aldol condensation.

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of this compound and its derivatives is crucial for optimizing synthetic routes and elucidating their mode of action in biological systems.

Electrochemical Investigations of this compound Reduction in Aprotic Media

The electrochemical reduction of β-chlorocinnamaldehyde, a close analog of this compound, has been studied in the aprotic solvent dimethylformamide (DMF). ias.ac.in The study, utilizing polarography and cyclic voltammetry, revealed a multi-step reduction process.

The proposed reaction sequence is as follows:

Two-Electron Reduction: The first and most positive cathodic peak corresponds to the reductive cleavage of the carbon-chlorine bond, a two-electron process that yields cinnamaldehyde. ias.ac.in

One-Electron Reductions: The subsequent two single-electron waves are attributed to the reduction of the carbon-carbon double bond of the resulting cinnamaldehyde, ultimately forming the saturated aldehyde. ias.ac.in

The irreversible nature of the first and third cathodic peaks indicates that the initial reduction and a later step in the sequence are not readily reversible under the experimental conditions.

Photochemical Reactions of this compound Derivatives in Coordination Compounds

The photochemical reactivity of cinnamaldehyde derivatives can be harnessed to synthesize complex molecular architectures. The use of coordination compounds as photosensitizers is a key strategy in this area.

Research has shown that 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones, which can be synthesized from precursors like this compound, undergo a [2+2]-photocycloaddition reaction upon irradiation with blue light in the presence of a ruthenium(II) polypyridine complex, such as Ru(bpy)₃₂. This reaction leads to the formation of unstable cyclobutane-bis(oxazolones).

The mechanism involves the initial formation of the triplet excited state of the ruthenium photosensitizer, which then transfers its energy to the oxazolone (B7731731) derivative. This excited oxazolone is the reactive species that undergoes the cycloaddition. These photochemical methods provide a pathway to novel bis(amino acids) after subsequent ring-opening of the cyclobutane (B1203170) products.

Catalytic Enantioselective Synthesis Pathways Involving this compound

This compound is a valuable substrate in catalytic enantioselective synthesis, enabling the creation of chiral molecules with high stereocontrol. Organocatalysis has emerged as a powerful tool for these transformations.

Asymmetric Michael Additions: One of the key applications of this compound in this context is in asymmetric Michael additions. For instance, the conjugate addition of nitromethane to this compound has been achieved using a Jørgensen–Hayashi-type organocatalyst. nih.govcore.ac.uk This reaction is a crucial step in the enantioselective synthesis of (S)-baclofen, a muscle relaxant. The reaction proceeds through the formation of a chiral iminium ion intermediate from the catalyst and the α,β-unsaturated aldehyde, which then directs the stereoselective attack of the nucleophile.

In another example, the enantioselective Michael addition of dimethyl malonate to this compound has been successfully carried out using a polymer-supported organocatalyst in a continuous flow system. rsc.org This method provides efficient access to enantioenriched oxodiesters, which are valuable precursors for the synthesis of various biologically active compounds, including indoloquinolizidines. rsc.org

Asymmetric Cyclopropanation: this compound has also been used as a substrate in the organocatalytic enantioselective synthesis of chiral trisubstituted diarylcyclopropanecarboaldehydes. doi.org The reaction with substituted benzyl (B1604629) chlorides, catalyzed by a chiral diphenylprolinol TBDMS ether, affords the cyclopropane (B1198618) products in good yields and with high enantioselectivities. doi.org

These examples highlight the utility of this compound as a versatile building block in the asymmetric synthesis of complex and valuable chiral molecules.

Advanced Spectroscopic and Computational Analysis of 4 Chlorocinnamaldehyde

Quantum Chemical Studies and DFT Calculations

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), have provided profound insights into the electronic structure and reactivity of 4-Chlorocinnamaldehyde (B90052). These computational methods allow for the detailed exploration of reaction mechanisms and molecular properties that are often challenging to observe experimentally.

Mechanistic Insights from Density Functional Theory (DFT) on Oxidation Reactions

DFT calculations have been instrumental in understanding the mechanistic pathways of oxidation reactions involving this compound. A notable example is the Pinnick oxidation, which converts aldehydes into carboxylic acids. DFT studies, using the (SMD)-M06-2X/aug-cc-pVDZ level of theory, have elucidated a detailed mechanism for this transformation. nih.gov

The reaction proceeds via a two-step mechanism. The first reaction step (FRS), which is rate-determining, involves the reaction of chlorous acid with the aldehyde group through a distorted six-membered ring transition state. nih.gov This forms a hydroxyallyl chlorite (B76162) intermediate, which then undergoes a pericyclic fragmentation in the second reaction step (SRS) to yield the corresponding carboxylic acid. nih.gov

| Substituent | FRS-TS1 (kcal mol⁻¹) | FRS-TS2 (kcal mol⁻¹) | SRS-TS (kcal mol⁻¹) | SRS-ΔGr (kcal mol⁻¹) |

|---|---|---|---|---|

| H (Cinnamaldehyde) | 20.8 | 6.6 | 10.8 | -102.1 |

| 4-Cl | 20.9 | 7.3 | 12.0 | -102.4 |

| 4-NO₂ | 22.1 | 5.7 | 11.8 | -100.9 |

| 4-CH₃ | 20.5 | 6.0 | 11.7 | -102.8 |

| 4-OCH₃ | 19.8 | 6.4 | 11.9 | -102.9 |

Energetic and Nature of Intermolecular Interactions via QTAIM and CLP–Pixel Method

While direct studies applying the Quantum Theory of Atoms in Molecules (QTAIM) and the CLP-Pixel method to this compound are not extensively documented, these techniques are widely used for analyzing intermolecular interactions in its derivatives, such as thiosemicarbazides. mdpi.comresearchgate.netdntb.gov.ua The CLP-Pixel method is employed to calculate the energetics of molecular dimers and identify energetically significant motifs. mdpi.comresearchgate.netdntb.gov.ua This method helps in understanding how molecules pack in a crystal lattice by quantifying the stabilization energies from various interactions like N–H···S, N–H···O, C–H···O, H-H bonding, and C–H···π interactions. mdpi.comdntb.gov.ua

Complementing this, the QTAIM approach is used to quantify the strength and characterize the nature of these specific intermolecular interactions. mdpi.comdntb.gov.ua For instance, in studies of related structures, QTAIM analysis has been used to confirm that N–H···O interactions are often stronger compared to other non-covalent interactions present in the crystal structures. mdpi.com These computational tools are crucial for understanding the supramolecular chemistry of cinnamaldehyde (B126680) derivatives, which is essential for designing materials with specific properties.

Electronic Properties and Energy Gap Analysis

The electronic properties of this compound, particularly the energies of its frontier molecular orbitals (FMOs), have been investigated using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In the context of the Pinnick oxidation, FMO analysis shows that for most cinnamaldehyde derivatives, the aldehyde acts as the HOMO and the chlorous acid (HOClO) as the LUMO. royalsocietypublishing.orgsoton.ac.uk

The energy gap (Eg) between the HOMO and LUMO is an indicator of chemical reactivity. For the reaction with chlorous acid, the energy gap for this compound was calculated to be 6.91 eV when the aldehyde is the HOMO and the acid is the LUMO. royalsocietypublishing.org This value is comparable to other substituted cinnamaldehydes and provides insight into the activation barriers of the reaction. royalsocietypublishing.orgsoton.ac.uk

| Substituent | Eg (Aldehyde=HOMO, HOClO=LUMO) (eV) | Eg (HOClO=HOMO, Aldehyde=LUMO) (eV) |

|---|---|---|

| H (Cinnamaldehyde) | 6.85 | 7.78 |

| 4-Cl | 6.91 | 7.70 |

| 4-NO₂ | 7.41 | 6.95 |

| 4-CH₃ | 6.71 | 7.86 |

| 4-OCH₃ | 6.38 | 7.95 |

Photochemical Reactivity and Crystal Packing Predictions through DFT

The solid-state behavior of this compound is crucial for its applications and has been investigated through experimental and computational methods. The crystal structure of this compound, isolated from the selective oxidation of the corresponding alcohol, has been determined. tezu.ernet.in The analysis of its crystal packing reveals a structure where parallel motifs are interconnected by weak C-H---O and C-H---S interactions, forming a 2D sheet-like arrangement. tezu.ernet.in

DFT and other computational modeling techniques are powerful tools for predicting crystal packing arrangements. chemrxiv.org Although detailed photochemical studies on this compound are sparse, the principles of crystal engineering, guided by computational predictions, are vital. For related molecules, DFT calculations have been used to understand the tendency to form different packing motifs (e.g., head-to-head vs. head-to-tail), which stems from complex many-body interactions within the crystal lattice. chemrxiv.org Such predictions are essential for designing molecules that exhibit specific solid-state reactivity, such as [2+2] photodimerization, which is highly dependent on the crystal packing. chemrxiv.org

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking and SAR studies are pivotal in medicinal chemistry and materials science for predicting the interaction of a ligand with a receptor and for optimizing its biological activity. For this compound and its analogs, these studies have provided valuable insights into their potential as bioactive agents. frontiersin.org SAR studies on cinnamaldehyde derivatives have shown that antibacterial activity is significantly influenced by parameters like polarity and the minimum atomic state energy for a hydrogen atom. mdpi.com The introduction of a chloro-substituent, for example, alters the charge distribution and can enhance activity against certain bacteria. mdpi.com

Ligand-Protein Binding Modes and Affinity Predictions

Molecular docking simulations have been used to predict the binding modes and affinities of this compound and its derivatives with various protein targets. These studies help to rationalize the observed biological activities at a molecular level.

For instance, this compound, along with 4-bromo cinnamaldehyde, exhibited anthelmintic properties against the nematode Caenorhabditis elegans. frontiersin.orgnih.gov Docking studies on related cinnamaldehyde analogs with proteins from Candida albicans have revealed specific molecular interactions that correlate with antibiofilm activity. frontiersin.org

In another study, this compound was investigated as an inhibitor of mushroom tyrosinase. researchgate.net It showed a significant inhibitory effect on both the monophenolase and diphenolase activities of the enzyme. researchgate.net In silico molecular docking was used to determine the binding energy and predict the interactions with mushroom tyrosinase (PDB ID: 2Y9X). researchgate.net Furthermore, a derivative, this compound thiosemicarbazide (B42300) (PMDD), has been identified as a novel fungicide that acts as a laccase inhibitor, and molecular docking studies have been employed to understand its mode of action. acs.org

| Compound/Analog | Target Protein | Organism | Predicted Binding Energy (kcal/mol) | Key Interactions/Findings | Reference |

|---|---|---|---|---|---|

| This compound | Not specified | Caenorhabditis elegans | - | Exhibited anthelmintic property at 20 μg/mL. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| This compound | Mushroom Tyrosinase (2Y9X) | Agaricus bisporus | -5.70 (for related KMO) | Inhibits monophenolase and diphenolase activity. researchgate.net Docking predicted hydrophobic interactions with key residues. researchgate.net | researchgate.net |

| This compound Thiosemicarbazide (PMDD) | Laccase | Gaeumannomyces graminis | - | Acts as a laccase inhibitor; molecular docking used to study the mode of action. acs.org | acs.org |

| α-Methyl cinnamaldehyde | UCF1 | Candida albicans | -5.7 | Predicted to form π–π and hydrogen bonds. nih.gov | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) of this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For cinnamaldehyde and its derivatives, including this compound, QSAR models have been developed to correlate structural properties with activities such as antifungal, antibacterial, and corrosion inhibition.

Research on cinnamaldehyde-amino acid Schiff base compounds has utilized QSAR to explore the structural factors governing their antibacterial activity against Escherichia coli and Staphylococcus aureus. These models indicated that the antibacterial effects are significantly influenced by parameters like the polarity parameter/square distance and the minimum atomic state energy for a hydrogen atom. acs.org Similarly, QSAR models for cinnamaldehyde derivatives against wood-decaying fungi, Trametes versicolor and Gloeophyllum trabeum, have been established. mdpi.comncsu.edu These studies found that quantum chemical descriptors, such as the minimum net atomic charge for a hydrogen atom, are statistically significant, highlighting the importance of hydrogen bonding and electrostatic interactions. nih.gov Another study focusing on antifungal activity against Aspergillus niger and Penicillium citrinum identified this compound as a particularly potent derivative. biosynth.com The QSAR models developed in this research pointed to the importance of the total charge-weighted partial negatively charged molecular surface area (PNSA-2) as a key descriptor. researchgate.net

In the context of corrosion inhibition, QSAR studies on singly substituted cinnamaldehyde derivatives have shown that while relationships can be established, no single model can accommodate all substitution patterns. This is attributed to the site-specific variability in the molecule's π-electron system and geometry. The most effective models incorporated parameters for solvent interaction and electron affinity or electronegativity.

Table 1: Summary of QSAR Studies on Cinnamaldehyde Derivatives

| Activity Studied | Target Organism/System | Key Findings & Significant Descriptors | Reference(s) |

| Antibacterial | E. coli, S. aureus | Activity affected by polarity parameter and minimum atomic state energy for H atom. | acs.org |

| Antifungal | T. versicolor, G. trabeum | Minimum net atomic charge for an H atom is a significant descriptor. | mdpi.comncsu.edunih.gov |

| Antifungal | A. niger, P. citrinum | This compound showed high activity. Total charge-weighted partial negatively charged molecular surface area (PNSA-2) was a key descriptor. | biosynth.comresearchgate.net |

| Corrosion Inhibition | API J55 Steel in HCl | No single QSAR for all derivatives. Solvent interaction and electronic parameters are important. |

Molecular Interactions with Enzyme Active Sites (e.g., Tyrosinase, Laccase, Urease)

The biological effects of this compound and its derivatives are often mediated by their direct interaction with enzymes. Molecular docking and kinetic studies have provided insights into these interactions at the atomic level.

Tyrosinase: this compound has been identified as a significant reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities. iucr.orgacs.org It has been shown to prolong the lag phase of the monophenolase reaction. acs.org The mechanism of inhibition is believed to involve a reaction with a cysteine residue in the enzyme's active site. iucr.org In contrast, studies on the related α-chlorocinnamaldehyde showed that while it also acts as a reversible inhibitor, docking results suggested it interacts with amino acid residues in the active site center rather than forming metal interactions with the copper ions. nih.govmdpi.comnih.gov

Laccase: A novel fungicide, this compound thiosemicarbazide (PMDD), has been shown to act as a laccase inhibitor. researchgate.net This mode of action is considered unique for a fungicide. Biochemical studies and gene expression profiles in the wheat pathogen Gaeumannomyces graminis var. tritici confirmed that laccase is a likely target of PMDD. researchgate.net This makes PMDD a promising lead compound for controlling take-all disease in wheat. researchgate.netull.es

Urease: Derivatives of cinnamaldehyde are also being investigated as urease inhibitors. Molecular docking studies of various derivatives against Helicobacter pylori urease have shown that compounds like ortho-hydroxycinnamaldehyde can interact with the nickel ions (Ni²⁺) and the crucial sulfhydryl group of a cysteine residue (CME 592) in the active site. chemrxiv.org While not specifically this compound, this provides a model for inhibition. Furthermore, thiosemicarbazone derivatives of the related 4-fluorocinnamaldehyde (B1661933) have demonstrated significant urease inhibition. Molecular docking of other bioactive thiosemicarbazide compounds has also confirmed key interactions with the urease active site. ull.es

Crystallographic and Solid-State Investigations

The arrangement of molecules in the solid state dictates many of a material's properties. Crystallographic studies on this compound and its derivatives have uncovered detailed information about their molecular conformation, intermolecular interactions, and potential for solid-state reactivity.

X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction (XRD) has been used to determine the precise three-dimensional structures of this compound derivatives. For instance, the crystal structure of (E)-2,2′-[3-(4-Chlorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), a derivative of this compound, has been fully characterized. nih.gov Similarly, a Schiff base synthesized from α-chlorocinnamaldehyde and 4-aminoantipyrine (B1666024) was analyzed by XRD, revealing a monoclinic crystal system with a C2/c space group. The structure of 4-chlorocinnamalmalononitrile (4ClCM), a derivative with photomechanical properties, has also been determined through single-crystal XRD.

Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference(s) |

| Schiff base of α-chlorocinnamaldehyde and 4-aminoantipyrine | C₂₀H₁₈ClN₃O | Monoclinic | C2/c | Azomethine bond length of 1.283(3) Å. | |

| (E)-2,2′-[3-(4-Chlorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | C₂₅H₂₉ClO₄ | Monoclinic | C2/c | trans conformation about C=C bond; envelope conformation in cyclohexenone rings. | nih.gov |

| 4-chlorocinnamalmalononitrile (4ClCM) | C₁₂H₇ClN₂ | - | - | Single crystals grown and analyzed for packing motif studies. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. In the Schiff base derivative of α-chlorocinnamaldehyde, the structure is stabilized by intramolecular C-H···O hydrogen bonds, and Hirshfeld surface analysis indicates the presence of π-π stacking interactions. In another derivative, weak intermolecular C-H···O hydrogen bonds link molecules into chains. nih.gov

Studies on a family of cinnamalmalononitrile (CM) derivatives, including the 4-chloro derivative (4ClCM), have identified two primary crystal packing motifs: head-to-head (HH) and head-to-tail (HT). In the HH motif, the phenyl rings of adjacent molecules are on the same side of the stack, whereas in the HT motif, they are on opposite sides. Computational modeling suggests that the preference for one motif over the other stems from complex many-body interactions with the entire crystal lattice. Empirically, substitution at the 4-position, as in 4ClCM, tends to favor the HH packing arrangement.

Photomechanical Responses in Cinnamalmalononitrile Crystals via Chemical Substitution

The cinnamalmalononitrile (CM) family of molecules, including derivatives of this compound, are of great interest for their ability to convert light into mechanical work. This photomechanical response is driven by a solid-state [2+2] photodimerization reaction. Crucially, this photoreaction and the resulting mechanical effect are only observed in crystals with the head-to-tail (HT) packing motif. The head-to-head (HH) motif, which is empirically favored by 4-position substituents like the chloro group in 4ClCM, is photochemically inert.

While simple steric and electrostatic arguments are insufficient to reliably predict the crystal packing, computational studies show that interactions with the surrounding lattice are what make the HT motif photoactive while the HH motif is not. Though the 4-chloro substitution favors the non-responsive HH packing, other substitutions, such as a strong electron-withdrawing group at the 3-position, can favor the reactive HT packing, leading to highly photosalient crystals with significant work output.

Advanced Spectroscopic Characterization Techniques (excluding basic identification)

Beyond basic identification, a suite of advanced spectroscopic techniques has been employed to probe the electronic structure, reactivity, and interactions of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Detailed ¹H and ¹³C NMR spectroscopy, along with electron ionization mass spectrometry (EI-MS), has been used to confirm the structures of various halo-substituted ester/amide derivatives. The structure of 4-chlorocinnamalmalononitrile was also confirmed using ¹H NMR.

Vibrational Spectroscopy (FT-IR): Fourier-transform infrared spectroscopy (FT-IR) was used to identify the characteristic azomethine C=N stretching vibration (1640 cm⁻¹) in a Schiff base derivative, confirming its formation.

UV-Visible and Fluorescence Spectroscopy: UV-scanning and fluorescence quenching studies have been instrumental in investigating the molecular mechanisms of tyrosinase inhibition by cinnamaldehyde derivatives. These techniques demonstrated that the derivatives could decrease the formation of o-quinones and act as static quenchers of the enzyme's intrinsic fluorescence. nih.govmdpi.comnih.gov

Transient Absorption Spectroscopy: To understand photochemical processes, transient absorption spectroscopy has been used in conjunction with Density Functional Theory (DFT) modeling to identify the reactive species involved in the photocycloaddition of related oxazolone (B7731731) derivatives.

Diffuse Reflectance Spectroscopy (DRS): DRS was used to confirm the presence of charge transfer from sulfur to iron (S→Fe) in an iron-loaded catalyst derived from a related compound, providing evidence of Fe-S interactions. chemrxiv.org

NMR Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating reaction mechanisms involving this compound, confirming product structures, and determining stereochemistry.

In studies of the Pinnick oxidation, which converts aldehydes to carboxylic acids, Density Functional Theory (DFT) calculations and NMR experiments have been employed to scrutinize the reaction pathway. For instance, the oxidation of this compound was part of a study that explored the reaction mechanism in the presence of tert-butanol. royalsocietypublishing.org ¹H NMR experiments were crucial in demonstrating that hydrogen bonding between the carbonyl group and the alcohol was unlikely. royalsocietypublishing.org The analysis of NMR spectra is also fundamental in confirming the structure of final products. In the synthesis of oxo triphenylhexanoates, where this compound is used as a reactant, both ¹H and ¹³C NMR are used to characterize the final complex molecule, with specific chemical shifts (δ) indicating the arrangement of atoms. mdpi.com

Furthermore, ¹H NMR analysis can determine the ratio of diastereomers in reaction mixtures, as seen in the synthesis of donepezil (B133215) analogues where compounds derived from this compound were produced. acs.org However, mechanistic investigations can be complicated. The proton NMR spectra of crude products from the electrochemical reduction of this compound have been noted to be highly complex, indicating the formation of a mixture of dimeric and polymeric products. ias.ac.in In the synthesis and characterization of novel Schiff bases derived from α-chlorocinnamaldehyde, both ¹H and ¹³C NMR were essential for confirming the final molecular structure. ull.es

UV-Scanning and Fluorescence Quenching Studies for Enzyme Inhibition

UV-Visible (UV-Vis) spectroscopy and fluorescence quenching are powerful methods for quantifying the inhibitory effects of this compound on enzymes and understanding the nature of the molecular interactions. These techniques have been particularly insightful in studies of its effect on tyrosinase, an enzyme involved in melanin (B1238610) production and enzymatic browning. researchgate.netresearchgate.net

Studies have shown that this compound has a significant inhibitory effect on both the monophenolase and diphenolase activities of mushroom tyrosinase. researchgate.net It markedly prolongs the lag phase of monophenolase and reduces the steady-state rate of both enzyme activities. researchgate.netresearchgate.net Kinetic analysis through UV-scanning reveals that the inhibition is reversible and competitive. researchgate.net

Fluorescence quenching studies further elucidate the inhibition mechanism. By monitoring the quenching of tyrosinase's intrinsic fluorescence upon binding with this compound, researchers have determined that it acts as a static quencher. researchgate.net This suggests that the inhibitor forms a stable, non-fluorescent complex with the enzyme. Molecular docking studies complement these findings, suggesting that while the compound does not chelate the copper ions in the active site, it does interact with key amino acid residues. researchgate.net

The table below summarizes the key inhibition parameters of this compound against mushroom tyrosinase.

| Parameter | Enzyme Activity | Value |

| IC₅₀ | Monophenolase | 0.07 mM |

| IC₅₀ | Diphenolase | 0.3 mM |

| Inhibition Constant (Kᵢ) | Reversible Competitive | 0.17 mM |

Data sourced from studies on mushroom tyrosinase inhibition. researchgate.net

Mass Spectrometry for Intermediate Characterization

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing transient intermediates and final products in reactions involving this compound. Its high sensitivity allows for the detection of low-concentration species that are crucial to understanding a reaction pathway.

A key application of MS is in the characterization of reaction products. For example, in the synthesis of a novel Schiff base from α-chlorocinnamaldehyde and 4-aminoantipyrine, mass spectrometry was used alongside NMR and other techniques to confirm the molecular structure of the resulting compound. ull.es Similarly, gas chromatography-mass spectrometry has been used in the analysis of cinnamon extracts where derivatives like this compound are relevant. researchgate.net

Mass spectrometry is also uniquely suited for analyzing compounds after chemical derivatization. In one innovative approach, this compound was used as a derivatizing agent to enable the mass spectrometry imaging (MSI) of hemlock alkaloids. acs.org The aldehyde group of this compound reacts with the secondary amine of the alkaloids to form iminium ions. acs.org This derivatization makes the otherwise volatile alkaloids, such as coniine, amenable to analysis by atmospheric pressure MALDI-MSI, preventing their delocalization during the experiment and allowing for precise mapping of their distribution within plant tissues. acs.org This use highlights the utility of this compound as a chemical tool to facilitate the advanced characterization of other molecules.

Pharmacological and Biological Research of 4 Chlorocinnamaldehyde

Enzyme Inhibition Studies and Mechanisms

4-Chlorocinnamaldehyde (B90052) has been the subject of various studies investigating its potential as an enzyme inhibitor. Research has primarily focused on its effects on tyrosinase and, in derivative forms, on laccase. These studies explore the mechanisms and kinetics of inhibition, providing insights into the compound's biochemical interactions.

Laccase Inhibition by this compound Thiosemicarbazide (B42300) (PMDD-5Y)

While this compound itself has been studied for tyrosinase inhibition, a derivative, this compound thiosemicarbazide (also known as PMDD or PMDD-5Y), has been identified as a novel and potent inhibitor of laccase. nih.govacs.orgnih.gov Laccase is a copper-containing oxidase enzyme that has become a new target for the development of agricultural fungicides. nih.govresearchgate.net

PMDD-5Y was developed as a fungicide and its biochemical mode of action was determined to be the inhibition of laccase. nih.govresearchgate.net This inhibitory activity is considered a unique fungicidal mechanism. nih.gov Research has shown that PMDD-5Y is effective against various plant pathogens, such as Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. nih.gov In comparative studies, new derivatives have been synthesized using PMDD-5Y as a lead compound, some of which have shown even greater inhibitory activity against laccase. nih.govresearchgate.net For example, one study reported a newly synthesized compound, a2, with a higher activity against laccase (IC50 = 0.18 mmol/L) compared to PMDD-5Y (IC50 = 0.33 mmol/L). researchgate.net

Bacterial Tyrosinase Activity Inhibition

In addition to its effects on mushroom tyrosinase, this compound has been shown to inhibit bacterial tyrosinase activity. biosynth.com The proposed mechanism involves the compound reacting with a cysteine residue in the active site of the bacterial enzyme. biosynth.com Furthermore, studies have investigated the broader antibacterial effects of cinnamaldehyde (B126680) derivatives. Research on bacteria such as Bacillus subtilis has shown that compounds like alpha-chlorocinnamaldehyde (B98616) possess antibacterial properties. core.ac.uk

Urease Inhibition Potential of Derivatives

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting urease. Thiosemicarbazide derivatives, for instance, have shown promise in this area. Research into 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives revealed potent urease inhibitory activity. nih.gov

A synthesized series of these compounds demonstrated excellent inhibition in vitro, with many analogues showing significantly greater activity than the thiourea (B124793) standard (IC₅₀ = 21.25 ± 0.13 μM). nih.gov The inhibitory potential of these derivatives varied based on the substitutions on the aryl ring, indicating that the position of substituents is crucial for potent activity. nih.gov For example, compound 25 in the series, featuring a 2,4-dichlorophenyl substitution, exhibited an exceptionally low IC₅₀ value of 0.32 ± 0.01 μM. nih.gov In silico docking studies have supported these findings, correlating the molecular structure of the derivatives with their biological activity. nih.gov

Table 1: Urease Inhibition by 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide Derivatives

| Compound | Substituent on Aryl Ring | IC₅₀ (μM) |

|---|---|---|

| 3 | 4-Nitrophenyl | 2.31 ± 0.01 |

| 6 | 2-Chlorophenyl | 2.14 ± 0.04 |

| 10 | 4-Fluorophenyl | 1.14 ± 0.06 |

| 20 | 3,4-Dichlorophenyl | 2.15 ± 0.05 |

| 25 | 2,4-Dichlorophenyl | 0.32 ± 0.01 |

| Standard | Thiourea | 21.25 ± 0.13 |

This table presents a selection of potent analogues and their corresponding urease inhibitory concentrations. nih.gov

Antimicrobial Activities and Mechanisms

This compound and its derivatives have demonstrated significant antimicrobial properties, including antibacterial and antifungal effects. The mechanisms underlying these activities often involve the inhibition of microbial growth, disruption of biofilm formation, and modulation of virulence factors. researchgate.netnih.gov

Antibacterial Effects, Including Biofilm Inhibition

This compound has been identified as a potent agent against various bacterial pathogens, exhibiting both antibacterial and antibiofilm activities. researchgate.netnih.gov Studies have shown its efficacy in inhibiting biofilm formation in multiple bacterial species, including Vibrio parahaemolyticus, Vibrio harveyi, and Agrobacterium tumefaciens. nih.govfrontiersin.org For instance, at a concentration of 100 µg/mL, this compound achieved a 98.9% inhibition of V. parahaemolyticus biofilms. nih.gov Similarly, it effectively inhibited biofilm formation by A. tumefaciens on surfaces like polystyrene and nylon at a concentration of 200 μg/ml. frontiersin.orgnih.gov

The compound effectively inhibits the planktonic growth of various bacteria. biosynth.com Growth curve analyses have confirmed that this compound significantly prevents the growth of V. parahaemolyticus at concentrations of 50 and 100 µg/mL. nih.gov The minimum inhibitory concentration (MIC) for this compound against this bacterium was determined to be 50 µg/mL. nih.gov In the case of A. tumefaciens, a concentration- and time-dependent reduction in planktonic growth was observed, with significant inhibition occurring at 200 μg/ml. frontiersin.orgnih.gov Research on cinnamaldehyde analogues has also confirmed the growth inhibitory effects of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. scribd.com

Table 2: Inhibition of Bacterial Growth by this compound

| Bacterial Species | Type of Inhibition | Effective Concentration |

|---|---|---|

| Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 50 µg/mL |

| Vibrio parahaemolyticus | Growth Prevention | 50 and 100 µg/mL |

| Agrobacterium tumefaciens | Growth Inhibition | 200 µg/mL |

| Staphylococcus aureus | Growth Inhibition | Not specified |

| Escherichia coli | Growth Inhibition | Not specified |

This table summarizes the concentrations at which this compound has been shown to inhibit bacterial growth. nih.govfrontiersin.orgnih.govscribd.com

A key aspect of this compound's antimicrobial action is its ability to modulate bacterial virulence factors. researchgate.netnih.gov In Vibrio species, the compound has been shown to prevent bacterial adhesion to surfaces by inhibiting cell surface hydrophobicity in a dose-dependent manner. researchgate.netnih.gov It also drastically inhibits the production of fimbriae at concentrations of 50 and 100 µg/mL. nih.gov Furthermore, it impairs flagella-mediated swimming and swarming phenotypes, reduces the secretion of protease required for virulence, and decreases the production of indole (B1671886), an important signaling molecule. researchgate.netnih.govnih.gov Similarly, against A. tumefaciens, this compound significantly and dose-dependently suppresses virulence factors, including a notable reduction in the production of exo-proteases at a concentration of 100 μg/ml. frontiersin.orgnih.gov

Table 3: Modulation of Bacterial Virulence Factors by this compound

| Virulence Factor | Target Bacterium | Effect |

|---|---|---|

| Cell Surface Hydrophobicity | Vibrio parahaemolyticus | Inhibition |

| Fimbriae Production | Vibrio parahaemolyticus | Inhibition |

| Flagella-mediated Motility | Vibrio parahaemolyticus | Inhibition |

| Protease Secretion | Vibrio parahaemolyticus, A. tumefaciens | Decreased |

| Indole Production | Vibrio parahaemolyticus | Decreased |

This table outlines the observed effects of this compound on various bacterial virulence factors. researchgate.netnih.govnih.govnih.gov

The modulation of virulence is linked to the compound's ability to alter gene expression in microorganisms. nih.govresearchgate.net In V. parahaemolyticus, treatment with this compound led to the downregulation of several key genes. nih.govnih.gov These include quorum sensing (QS) and biofilm-related genes such as aphA, cpsA, luxS, and opaR. nih.govnih.gov Additionally, virulence genes (fliA, tdh, vopS) and genes related to membrane integrity (fadL, nusA) were also downregulated. nih.govnih.gov Studies on A. tumefaciens have shown that cinnamaldehyde derivatives can significantly downregulate genes essential for biofilm formation, motility, and virulence. frontiersin.orgnih.gov

**Table 4: Effect of this compound on Gene Expression in *Vibrio parahaemolyticus***

| Gene Category | Affected Genes | Function | Result |

|---|---|---|---|

| Quorum Sensing & Biofilm | aphA, cpsA, luxS, opaR | Regulation of biofilm formation and group behaviors | Downregulated |

| Virulence | fliA, tdh, vopS | Motility, toxin production, effector protein secretion | Downregulated |

| Membrane Integrity | fadL, nusA | Fatty acid transport, transcription termination | Downregulated |

This table details the genes in V. parahaemolyticus whose expression is perturbed by this compound. nih.govnih.gov

Antifungal Activities (e.g., against Valsa mali, Sclerotinia sclerotiorum, F. graminearum, M. grisea, Rhizoctonia solani)

This compound and its derivatives are recognized for their broad-spectrum antifungal properties against several significant plant pathogens. mdpi.comresearchgate.netnih.gov A notable derivative, this compound thiosemicarbazide (PMDD-5Y), has been identified as a potent laccase inhibitor with strong antifungal activity. researchgate.netacs.orgnih.gov Derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) scaffold have shown prominent antifungal activities against Valsa mali and Sclerotinia sclerotiorum. mdpi.comnih.govpreprints.org

Research has demonstrated the efficacy of these compounds against a range of fungi. One derivative, compound 4k , exhibited a half-maximal effective concentration (EC₅₀) of 5.37 µg/mL against Valsa mali and 3.51 µg/mL against Rhizoctonia solani. x-mol.comresearchgate.net Another derivative, a2 , was found to be more potent against Magnaporthe oryzae (the causative agent of rice blast) than the commercial fungicide isoprothiolane, with an EC₅₀ of 9.71 μg/mL. researchgate.net Furthermore, derivatives have shown activity against Fusarium graminearum. researchgate.net Cinnamaldehyde oxime esters derived from this compound also possess antifungal activities comparable to the parent compound against Rhizoctonia solani. nyxxb.cn

Table 5: Antifungal Activity of this compound Derivatives

| Fungal Species | Derivative Type | EC₅₀ (μg/mL) |

|---|---|---|

| Valsa mali | 1,2,3,4-tetrahydroisoquinoline-based Schiff base (4k ) | 5.37 |

| Sclerotinia sclerotiorum | 1,2,3,4-tetrahydroquinoline sulfonyl hydrazide (4bl ) | 3.32 |

| Fusarium graminearum | Thiosemicarbazide | Activity noted |

| Magnaporthe oryzae | Cinnamaldehyde thiosemicarbazide (a2 ) | 9.71 |

| Rhizoctonia solani | 1,2,3,4-tetrahydroisoquinoline-based Schiff base (4k ) | 3.51 |

This table summarizes the effective concentrations of various this compound derivatives against pathogenic fungi. nih.govx-mol.comresearchgate.netresearchgate.net

Fungicidal Activity and Control of Plant Pathogens (e.g., wheat take-all disease)

Research has highlighted the potential of this compound derivatives in agriculture, particularly for managing destructive plant diseases. A novel fungicide derived from it, this compound thiosemicarbazide (PMDD), has demonstrated significant efficacy in controlling the take-all disease in wheat, which is caused by the fungus Gaeumannomyces graminis var. tritici (Ggt). acs.orgnih.gov In field trials, PMDD showed good control of this pervasive root disease. acs.org The mechanism of action for PMDD is unique, as it functions as a laccase inhibitor. acs.orgnih.govnih.gov This mode of action is distinct from commercially available fungicides used for take-all disease, and studies on PMDD-resistant Ggt mutants have shown no cross-resistance, highlighting its potential as a valuable tool in disease management. acs.org The development of PMDD from this compound thiosemicarbazide underscores the promise of using this compound as a lead structure for new fungicides. nih.govmdpi.com

Structure-Activity Relationships in Antifungal Efficacy

The effectiveness of cinnamaldehyde and its analogs as antifungal agents is closely tied to their chemical structure. Studies comparing various derivatives reveal that specific modifications can significantly enhance their potency. The introduction of halogen groups, such as chlorine or bromine, to the cinnamaldehyde structure has been shown to increase antifungal activity. yakhak.org

For instance, this compound was one of several analogs that displayed strong antibiofilm activity (99% inhibition at 100 μg/mL) against Candida albicans. frontiersin.org In a comparative study of cinnamaldehyde analogs, the introduction of a chlorine or bromine group at the α-position resulted in a lower minimum inhibitory concentration (MIC), indicating greater potency. yakhak.org Specifically, α-bromocinnamaldehyde was the most effective derivative against fungi associated with dermatomycosis, with MIC values ranging from 0.61 to 9.76 μg/ml. yakhak.org

Quantitative structure-activity relationship (QSAR) models have been developed to predict the antifungal activity of cinnamaldehyde derivatives against wood-decaying fungi, further confirming that specific structural attributes are key to their efficacy. mdpi.comresearchgate.net These findings collectively suggest that the 4-chloro substitution is a favorable feature for enhancing the antifungal properties of the cinnamaldehyde scaffold.

Antifungal Activity of Cinnamaldehyde Analogs

Comparative inhibitory effects of various cinnamaldehyde derivatives against different fungal species.

| Compound | Target Organism | Observed Effect | Source |

|---|---|---|---|

| This compound | Candida albicans | 99% biofilm inhibition at 100 μg/mL | frontiersin.org |

| α-Bromocinnamaldehyde | Dermatomycosis-causing fungi | MIC of 0.61–9.76 μg/mL | yakhak.org |

| This compound thiosemicarbazide (PMDD) | Gaeumannomyces graminis var. tritici | Good control efficacy in field assay | acs.org |

Anthelmintic Properties

Beyond its antifungal capabilities, this compound has demonstrated notable anthelmintic, or anti-worm, properties. In studies using the nematode Caenorhabditis elegans as a model organism, cinnamaldehyde analogs were assessed for their effectiveness. Among the tested compounds, this compound and 4-bromocinnamaldehyde (B15041) were identified as the most active agents. nih.govnih.gov Specifically, this compound exhibited potent anthelmintic effects at a concentration of 20 μg/mL. nih.govnih.gov This level of activity is significantly higher than that of the parent compound, cinnamaldehyde, which required a much greater concentration (800 μg/mL) to achieve 100% mortality in C. elegans. nih.gov These findings position this compound as a promising candidate for the development of new anthelmintic treatments. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Research

Inhibition of Inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

This compound and its derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. Research on a closely related compound, α-bromo-4-chlorocinnamaldehyde, demonstrated that it could effectively inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in cardiomyocytes infected with coxsackievirus B3 (CVB3). rsc.orgnih.govbiomolther.org This inhibition was observed at both the mRNA and protein expression levels. nih.govbiomolther.org In CVB3-infected cells, treatment with α-bromo-4-chlorocinnamaldehyde markedly reduced the elevated levels of these cytokines, suggesting potent anti-inflammatory activity. nih.govbiomolther.org Another derivative, this compound, was also found to inhibit the mRNA expression of TNF-α in mast cells. mdpi.com

Inhibition of Pro-inflammatory Cytokines

Effects of this compound derivatives on the production of key inflammatory mediators.

| Compound | Cell/Model System | Cytokine Inhibited | Key Finding | Source |

|---|---|---|---|---|

| α-Bromo-4-chlorocinnamaldehyde | CVB3-infected cardiomyocytes | TNF-α, IL-1β, IL-6 | Markedly diminished cytokine expression at mRNA and protein levels. | nih.gov, biomolther.org |

| This compound | RBL-2H3 mast cells | TNF-α | Inhibited mRNA expression. | mdpi.com |

Modulation of Signaling Pathways (NF-κB activation, IκB-α degradation and phosphorylation, TLR4 protein levels)

The anti-inflammatory effects of these compounds are rooted in their ability to modulate critical intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Research has shown that α-bromo-4-chlorocinnamaldehyde can suppress the activation of NF-κB and the associated degradation and phosphorylation of its inhibitor, IκB-α, in a dose-dependent manner. rsc.orgnih.gov Furthermore, this derivative was found to reduce the protein levels of Toll-like receptor 4 (TLR4) in heart tissue. rsc.orgnih.gov TLR4 is a key receptor that, upon activation, triggers downstream inflammatory cascades, including the NF-κB pathway. rsc.org By inhibiting TLR4 expression and subsequent NF-κB activation, α-bromo-4-chlorocinnamaldehyde effectively dampens the inflammatory response at a crucial control point. rsc.org

Relation to Oxidative Stress and Nrf2 Pathway Activation

The anti-inflammatory and protective effects of cinnamaldehyde derivatives are also linked to their ability to counteract oxidative stress, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netresearchgate.net The Nrf2 pathway is a primary cellular defense mechanism that regulates the expression of numerous antioxidant enzymes. rsc.orgkarger.com Studies have shown that cinnamaldehyde can activate the Nrf2 signaling pathway, leading to the translocation of Nrf2 to the nucleus. rsc.orgkarger.com This activation boosts the expression of downstream antioxidant proteins such as heme oxygenase 1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1). rsc.orgkarger.com By enhancing this endogenous antioxidant system, cinnamaldehyde and its analogs can mitigate the cellular damage caused by oxidative stress, which is often intertwined with inflammation. rsc.orgresearchgate.net

Anticancer Research and Cytotoxicity

Research into the anticancer properties of this compound and its derivatives has revealed significant cytotoxic effects against various cancer cell lines and the induction of apoptosis. These findings have spurred further investigation into its potential as a basis for novel anticancer agents.

Induction of Apoptosis in Specific Cell Lines (e.g., rat cardiomyocytes)

While direct studies focusing solely on this compound's induction of apoptosis in rat cardiomyocytes are limited, research on its derivatives provides valuable insights. For instance, studies on cinnamaldehyde derivatives have evaluated their cytotoxic effects on neonatal rat cardiomyocytes. biomolther.org The investigation of α-bromo-4-chlorocinnamaldehyde, a derivative of this compound, has been a key area of focus. These studies often utilize cell lines such as HeLa cells to assess antiviral and cytotoxic effects, which can be indicative of apoptotic induction. biomolther.orgnih.gov The broader family of cinnamaldehyde derivatives has been noted for its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins.

Cytotoxic Effects on Cancer Cells

This compound has demonstrated cytotoxic effects, which have been evaluated alongside its derivatives. In a comparative study, the 50% cytotoxic concentration (CC50) of this compound in neonatal rat cardiomyocytes was found to be 6972.47 ± 734.08 μM. biomolther.org This was significantly higher than that of the parent compound, cinnamaldehyde, suggesting lower toxicity in this specific cell type. biomolther.org Further research into α-bromo-4-chlorocinnamaldehyde revealed a 50% toxic concentration (TC50) in rat cardiomyocytes that was 22-fold higher than that of cinnamaldehyde. nih.gov In HeLa cells, a cervical cancer cell line, the IC50 (half-maximal inhibitory concentration) for this compound against Coxsackievirus B3 was 2109.08 ± 157.69 μM. biomolther.org

Table 1: Cytotoxicity of this compound and its Derivative

| Compound | Cell Line | Parameter | Value (μM) |

|---|---|---|---|

| This compound | Neonatal Rat Cardiomyocytes | CC50 | 6972.47 ± 734.08 |

| This compound | HeLa Cells | IC50 | 2109.08 ± 157.69 |

| α-Bromo-4-chlorocinnamaldehyde | Rat Cardiomyocytes | TC50 | 22-fold higher than cinnamaldehyde |

Design and Evaluation of this compound Derivatives as Anticancer Agents

The design and synthesis of derivatives of this compound have been a strategic approach to enhance its therapeutic potential. nih.gov One such derivative, α-bromo-4-chlorocinnamaldehyde, was synthesized from cinnamaldehyde as a lead compound to improve stability and efficacy. nih.gov This derivative demonstrated promising therapeutic effects with less toxicity compared to cinnamaldehyde. nih.gov The evaluation of these derivatives often involves assessing their ability to inhibit cancer cell proliferation and induce apoptosis. The development of novel 4-chlorocolchicine (B8143965) derivatives has also been explored as a strategy for creating potent anticancer agents with broad effective dosage ranges. rsc.org These efforts highlight the ongoing interest in modifying the this compound scaffold to develop new and more effective anticancer therapies. rsc.org

Antiviral Activities

This compound and its derivatives have been the subject of research for their potential antiviral properties, particularly against Coxsackievirus B3 (CVB3), a common cause of viral myocarditis.

Inhibition of Coxsackievirus B3 (CVB3)-induced Viral Myocarditis

Studies have investigated the efficacy of cinnamaldehyde derivatives, including this compound and α-bromo-4-chlorocinnamaldehyde, in inhibiting CVB3-induced viral myocarditis. biomolther.orgnih.gov While this compound itself did not show a significant difference in reducing myocardial damage compared to the model group in one study, its brominated derivative, α-bromo-4-chlorocinnamaldehyde, was found to be effective. nih.gov This derivative significantly reduced viral titers and cardiac pathological changes in a dose-dependent manner in a mouse model of viral myocarditis. biomolther.orgnih.govnih.gov The therapeutic effect of α-bromo-4-chlorocinnamaldehyde on viral myocarditis is suggested to be linked to the inhibition of inflammatory signaling pathways. nih.govrsc.org

Effects on Viral Replication and Cardiac Pathological Changes

Research has demonstrated that derivatives of this compound can effectively reduce the replication of CVB3. nih.gov Specifically, α-bromo-4-chlorocinnamaldehyde was shown to inhibit the replication of CVB3 mRNA in infected cardiomyocytes. nih.gov In animal models, treatment with this derivative led to a significant decrease in myocardial virus titers. nih.gov Histopathological analysis of the heart tissue from mice treated with α-bromo-4-chlorocinnamaldehyde showed reduced damage to cardiomyocytes, with decreased necrosis and inflammatory cell infiltration compared to untreated infected controls. nih.gov This indicates a protective effect on the heart muscle, mitigating the pathological changes associated with viral myocarditis. nih.gov Furthermore, this compound was found to significantly inhibit the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes. biomolther.orgnih.govnih.gov

Table 2: Antiviral Activity of this compound Derivatives against CVB3

| Compound | Model | Effect |

|---|---|---|

| α-Bromo-4-chlorocinnamaldehyde | CVB3-infected Cardiomyocytes | Inhibition of viral mRNA replication |

| α-Bromo-4-chlorocinnamaldehyde | Mouse Model of Viral Myocarditis | Reduction of myocardial virus titers |

| α-Bromo-4-chlorocinnamaldehyde | Mouse Model of Viral Myocarditis | Reduction of cardiac pathological changes |

| α-Bromo-4-chlorocinnamaldehyde | CVB3-infected Cardiomyocytes | Inhibition of inflammatory cytokine secretion (TNF-α, IL-1β, IL-6) |

Potential Therapeutic Applications and Drug Discovery of this compound

The chemical scaffold of this compound has garnered significant interest in pharmacological and biological research, leading to the exploration of its potential in various therapeutic areas. Its derivatives have been synthesized and evaluated for a range of biological activities, positioning it as a valuable lead compound in drug discovery.

Development of Tyrosinase Inhibitors for Skin Whitening and Anti-browning